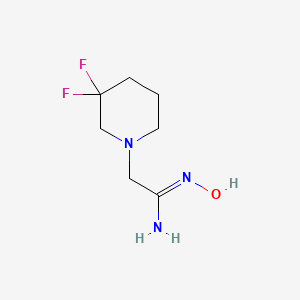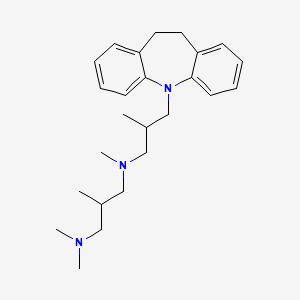
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenationThe subsequent hydrogenation step yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs homogeneous radical polymerization in hydrocarbon solvents. The copolymerization of amine-containing monomers with lower alkyl (meth)acrylates has been studied extensively, showing a marked effect of the solvent nature on the resulting copolymer composition .
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as lead acetate. The reaction conditions can vary, but they often involve specific temperatures and pressures to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-dimethylamino)propylmethacrylamide
- N-(3-dimethylamino)propylacrylamide
- Dimethylaminopropylamine
Uniqueness
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C25H37N3 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-methylpropyl]-N,N',N',2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H37N3/c1-20(16-26(3)4)17-27(5)18-21(2)19-28-24-12-8-6-10-22(24)14-15-23-11-7-9-13-25(23)28/h6-13,20-21H,14-19H2,1-5H3 |
InChI Key |
GPASXETUOALABS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)CC(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
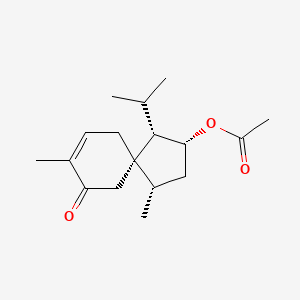
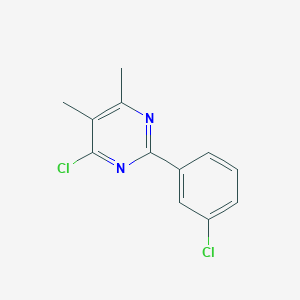
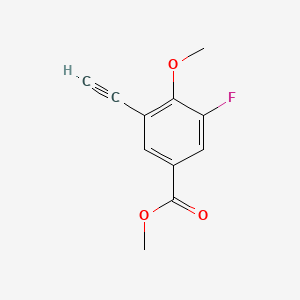
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)




